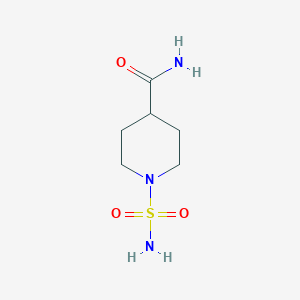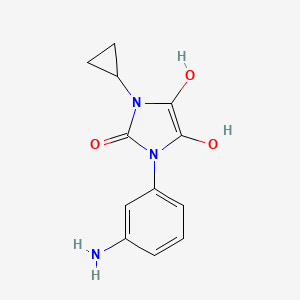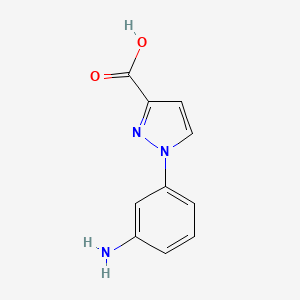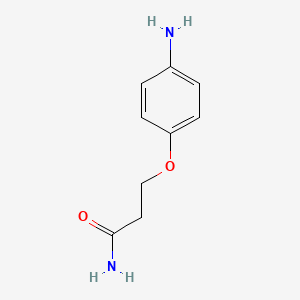
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Übersicht
Beschreibung
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Biological Activity : Synthesis of various compounds related to 2-methyl-3-aminoquinazolin-4(3H)-ones and their biological activities such as antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities have been explored. The compounds exhibit significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Practical Synthesis Techniques : Research on synthesizing 2-Acetylnicotinic acid, an important intermediate for herbicides, through various methods, including the treatment of nicotinic acid N-oxide with acetic anhydride and the ozonization of 8-methylquinoline and 6-oxyquinoline (Moon, Lee, & Cheong, 2010).
Redox Annulations : A study on redox-neutral annulations of cyclic amines with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and promoter. This involves dual C-H functionalization (Paul, Adili, & Seidel, 2019).
Biological and Medicinal Applications
Antagonism of the Glycine Site on NMDA Receptor : Research on 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, for antagonist activity at the glycine site on the NMDA receptor. These studies help in understanding the conformational and stereochemical requirements for such activities (Carling et al., 1992).
Anticonvulsant Activity Studies : Investigation of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant activities, including in vivo and in silico studies. This research helps in expanding the arsenal of biologically active substances for anticonvulsive action (El Kayal et al., 2019).
Fluorescent Labeling in Biomedical Analysis : A study on 6-Methoxy-4-quinolone, a novel fluorophore derived from 5-methoxyindole-3-acetic acid, shows strong fluorescence in a wide pH range of aqueous media, applicable for fluorescent labeling in biomedical analysis (Hirano et al., 2004).
Aldose Reductase Inhibitory Activity : Synthesis and study of substituted 2-oxoquinoline-1-acetic acid derivatives for their inhibitory activity against aldose reductase, contributing to medicinal chemistry (Deruiter, Brubaker, Whitmer, & Stein, 1986).
Other Relevant Applications
Molecular Structure and Reactions : Investigation into the synthesis, crystal structure, and reactivity of various quinoline derivatives, contributing to the understanding of their chemical properties and potential applications (Tabassum et al., 2014).
Catalytic Asymmetric Reactions : Synthesis of a chiral C2-symmetric NCN ligand and its application in catalytic asymmetric aldol and silylcyanation reactions, providing insight into the field of organometallic chemistry (Yoon et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid, thus terminating synaptic transmission .
Mode of Action
this compound acts as a potent inhibitor against AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the level of acetylcholine in the synaptic cleft . This results in prolonged nerve impulses, which can counteract the cognitive decline observed in conditions like Alzheimer’s disease .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway. By inhibiting AChE, it disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
It is known that quinolones, the parent class of this compound, interact with various enzymes and proteins .
Cellular Effects
Quinolones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(3-methyl-2-oxo-1H-quinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-9-5-8(6-11(14)15)2-3-10(9)13-12(7)16/h2-5H,6H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRUWWCUJXABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)CC(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)




![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)



